

# Application Notes and Protocols: Advanced Lipid Nanoparticles for Muscle-Targeted mRNA Delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **FO-35**

Cat. No.: **B15601518**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

The targeted delivery of messenger RNA (mRNA) to muscle tissue holds immense therapeutic potential for a range of applications, including genetic vaccines, protein replacement therapies for muscular dystrophies, and the treatment of metabolic disorders. Skeletal muscle is an attractive target due to its large mass, high vascularization, and capacity for protein production. Lipid nanoparticles (LNPs) have emerged as a leading platform for mRNA delivery, underscored by their success in the FDA-approved COVID-19 mRNA vaccines.<sup>[1][2]</sup> However, a significant challenge remains in achieving muscle-specific delivery while minimizing off-target effects in organs like the liver and spleen, which can lead to unwanted side effects.<sup>[3][4]</sup>

Recent advancements in combinatorial chemistry and high-throughput screening have led to the development of novel ionizable lipids that, when formulated into LNPs, exhibit remarkable muscle tropism. This document provides detailed application notes and protocols for the use of such advanced LNPs for muscle-targeted mRNA delivery. We will focus on the principles and methodologies derived from the development of pioneering muscle-specific LNPs, such as those formulated with the ionizable lipid iso-A11B5C1.<sup>[1][3][5]</sup> Additionally, we will reference other relevant ionizable lipids like **FO-35**, which have also been utilized for mRNA delivery to muscle tissue.<sup>[6]</sup> These notes are intended to guide researchers in the formulation, characterization, and *in vivo* application of muscle-targeted mRNA-LNP systems.

## Quantitative Data Summary

The following tables summarize the key physicochemical properties and in vivo performance metrics of muscle-targeted LNPs, with a focus on the iso-A11B5C1-LNP system as a primary example.

Table 1: Physicochemical Characteristics of Muscle-Targeted LNPs

| Parameter                    | iso-A11B5C1 LNP | SM-102 LNP<br>(Benchmark) | General LNP<br>Characteristics      |
|------------------------------|-----------------|---------------------------|-------------------------------------|
| Average Diameter (nm)        | ~126.8 nm       | Not specified             | < 150 nm[7]                         |
| Polydispersity Index (PDI)   | ~0.16           | Not specified             | < 0.2[7]                            |
| Encapsulation Efficiency (%) | ~85.35%         | High                      | > 80%[7]                            |
| Zeta Potential (mV)          | ~ -12.33 mV     | Not specified             | Near-neutral at physiological pH[8] |

Table 2: In Vivo mRNA Expression Profile (Luciferase Reporter Gene)

| Organ/Tissue            | iso-A11B5C1 LNP<br>(Intramuscular Injection) | SM-102 LNP<br>(Intramuscular Injection) |
|-------------------------|----------------------------------------------|-----------------------------------------|
| Muscle (Injection Site) | High Expression                              | High Expression                         |
| Liver                   | Significantly Diminished Expression          | Substantial Off-Target Expression       |
| Spleen                  | Significantly Diminished Expression          | Substantial Off-Target Expression       |
| Lymph Nodes             | Limited Transfection                         | Higher Transfection                     |

Note: Data for iso-A11B5C1 LNPs are based on findings reported in PNAS and related university press releases.[1][3][4] SM-102 is a widely used ionizable lipid for comparison.

# Experimental Protocols

## LNP Formulation Protocol (Microfluidic Mixing)

This protocol describes the formulation of mRNA-loaded LNPs using a microfluidic mixing device, a common and reproducible method.

### Materials:

- Ionizable Lipid (e.g., iso-A11B5C1, **FO-35**, or SM-102) in ethanol
- Phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE) in ethanol[[1](#)]
- Cholesterol in ethanol[[1](#)]
- PEG-Lipid (e.g., C14-PEG2000) in ethanol[[1](#)]
- mRNA (e.g., encoding Firefly Luciferase) in an aqueous buffer (e.g., 50 mM sodium acetate, pH 4.5)[[7](#)]
- Microfluidic mixing system (e.g., NanoAssemblr)
- Dialysis cassettes (e.g., 10K MWCO)
- Phosphate-buffered saline (PBS), pH 7.4

### Procedure:

- Prepare Lipid Stock Solution: In an appropriate solvent (typically ethanol), combine the ionizable lipid, phospholipid, cholesterol, and PEG-lipid at a desired molar ratio. A classic formulation ratio is approximately 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[[9](#)]
- Prepare mRNA Solution: Dilute the mRNA to the desired concentration in the aqueous buffer.
- Microfluidic Mixing:
  - Load the lipid solution into one syringe and the mRNA solution into another.

- Set the flow rate ratio on the microfluidic device, typically 3:1 (aqueous:lipid).[\[7\]](#)
- Initiate mixing. The rapid mixing of the two phases will induce the self-assembly of the LNPs, encapsulating the mRNA.
- Dialysis:
  - Transfer the resulting LNP solution to a dialysis cassette.
  - Dialyze against PBS (pH 7.4) overnight at 4°C to remove the ethanol and non-encapsulated components.[\[7\]](#)
- Concentration and Sterilization:
  - If necessary, concentrate the LNP solution using centrifugal filter units (e.g., Amicon Ultra).[\[7\]](#)
  - Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
- Storage: Store the LNPs at 4°C until use.

## Characterization of LNPs

### a) Size and Polydispersity Index (PDI) Measurement:

- Use Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter and PDI.
- Dilute a small aliquot of the LNP solution in PBS to an appropriate concentration for measurement.
- A PDI value below 0.2 is indicative of a monodisperse and homogenous particle population.[\[7\]](#)

### b) Zeta Potential Measurement:

- Use Laser Doppler Velocimetry to measure the surface charge of the LNPs.
- Dilute the LNPs in an appropriate buffer (e.g., PBS) for measurement.

- The zeta potential should be near-neutral at physiological pH.

c) mRNA Encapsulation Efficiency:

- Use a nucleic acid quantification assay (e.g., RiboGreen assay).
- Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 0.2% Triton X-100).[\[9\]](#)
- The encapsulation efficiency is calculated as:  $((\text{Total RNA} - \text{Free RNA}) / \text{Total RNA}) * 100\%$ .

## In Vivo Administration and Biodistribution Study

Animal Model:

- Typically, 6-8 week old BALB/c or C57BL/6 mice are used.

Procedure:

- Administration:
  - Administer the mRNA-LNP solution via intramuscular (IM) injection, typically into the gastrocnemius or tibialis anterior muscle.[\[2\]](#)
  - The injection volume is typically around 50  $\mu\text{L}$  for mice.[\[2\]](#)
- In Vivo Imaging (for reporter genes like Luciferase):
  - At various time points post-injection (e.g., 6, 24, 48 hours), administer the substrate (e.g., D-luciferin for luciferase) via intraperitoneal injection.
  - Anesthetize the mice and image them using an in vivo imaging system (IVIS) to detect bioluminescence.
  - Quantify the bioluminescent signal in the region of interest (injection site and other organs).
- Ex Vivo Organ Analysis:

- At the end of the study, euthanize the mice and harvest key organs (muscle at the injection site, liver, spleen, heart, lungs, kidneys, and lymph nodes).
- Image the dissected organs using the IVIS to confirm the biodistribution of mRNA expression.
- Homogenize the tissues for quantitative assays (e.g., luciferase assay, qPCR for mRNA levels, or ELISA for protein levels).

## Visualizations

### Conceptual Signaling Pathway: LNP-mediated mRNA Delivery and Protein Expression in Muscle



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [pnas.org](https://www.pnas.org) [pnas.org]
- 2. Comprehensive Evaluation of Lipid Nanoparticles and Polyplex Nanomicelles for Muscle-Targeted mRNA Delivery [mdpi.com](https://www.mdpi.com)
- 3. Scientists discover new lipid nanoparticle that shows muscle-specific mRNA delivery, reduces off-target effects | Leslie Dan Faculty of Pharmacy, University of Toronto [pharmacy.utoronto.ca](https://pharmacy.utoronto.ca)
- 4. Scientists discover new lipid nanoparticle that shows muscle-specific mRNA delivery, reduces off-target effects | EPIC Emerging & Pandemic Infections Consortium [epic.utoronto.ca](https://epic.utoronto.ca)
- 5. Children's cell and gene therapy research center | LIPID NANOPARTICLES FOR MUSCLE-SELECTIVE mRNA DELIVERY [enpcgtrc.tums.ac.ir](https://enpcgtrc.tums.ac.ir)
- 6. [medchemexpress.com](https://medchemexpress.com) [medchemexpress.com]
- 7. [cdn2.caymanchem.com](https://cdn2.caymanchem.com) [cdn2.caymanchem.com]
- 8. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)
- 9. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com](https://echelon-inc.com)

- To cite this document: BenchChem. [Application Notes and Protocols: Advanced Lipid Nanoparticles for Muscle-Targeted mRNA Delivery]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601518#fo-35-lipid-nanoparticles-for-muscle-targeted-mrna-delivery>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)